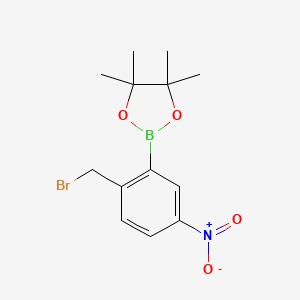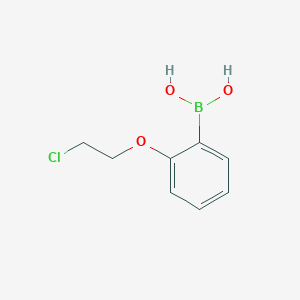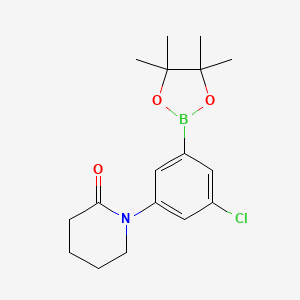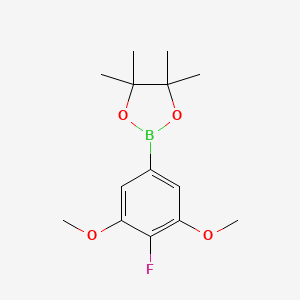
3-烯丙基苯甲醛
描述
3-Allylbenzaldehyde is a chemical compound with the molecular formula C10H10O . It is also known by its synonyms: Benzaldehyde, 3-(2-propen-1-yl)-; 3-(2-Propen-1-yl)benzaldehyde .
Synthesis Analysis
The synthesis of 3-Allylbenzaldehyde and similar compounds often involves oxidation processes . For instance, a two-step, one-pot procedure has been reported for the synthesis of substituted benzaldehydes, which could potentially be applied to 3-Allylbenzaldehyde .Molecular Structure Analysis
The molecular structure of 3-Allylbenzaldehyde consists of a benzene ring with an allyl group (a propenyl substituent) and a formyl group (an aldehyde substituent) . The molecular weight is 146.19 .Chemical Reactions Analysis
The chemical reactions involving 3-Allylbenzaldehyde are likely to be similar to those of other allylic and benzylic compounds. For instance, alkylbenzenes, which include allylic and benzylic compounds, are known to undergo oxidation to form carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Allylbenzaldehyde include a predicted boiling point of 233.2±19.0 °C and a predicted density of 1.004±0.06 g/cm3 .科学研究应用
Synthesis of Benzocycloalkanols
3-Allylbenzaldehyde is used in Nickel (0)-catalyzed coupling reactions of carbonyls and alkenes with reducing reagents. This process is recognized as an effective method for the formation of carbon–carbon bonds . The reaction results in the synthesis of six- and seven-membered silyl-protected benzocycloalkanols .
Formation of Carbon-Carbon Bonds
The compound is used in the formation of carbon-carbon bonds. Combinations of aldehydes and alkynes have been mainly studied . The use of 1,3-dienes or allenes as coupling partners for aldehydes has also been reported .
3. Reductive Coupling of Alkenes and Aldehydes 3-Allylbenzaldehyde is used in nickel(0)-catalyzed intramolecular reductive coupling of alkenes and aldehydes with hydrosilanes . This process yields a variety of silyl-protected 1-indanol derivatives in a highly diastereoselective manner .
Reductive Coupling with Ketones
The compound is also used in reductive coupling reactions with ketones . This process is similar to the reductive coupling of alkenes and aldehydes, and it also yields a variety of silyl-protected 1-indanol derivatives .
Synthesis of 3-Aminoflavones
3-Allylbenzaldehyde is a synthetic intermediate for the synthesis of 3-aminoflavones . Flavonoids have been studied for their antiproliferative activity and in vitro cytotoxicity .
Preparation of Oxazole Derivatives
The compound is used in the preparation of oxazole derivatives . These derivatives have potential applications against human tumor cell lines .
7. Synthesis of Imidazole Scaffold-Based 2-Substituted Benzofurans 3-Allylbenzaldehyde is used in the synthesis of imidazole scaffold-based 2-substituted benzofurans . These compounds also have potential applications against human tumor cell lines .
安全和危害
作用机制
Target of Action
3-Allylbenzaldehyde is a type of benzaldehyde that has been shown to have significant antifungal activity . The primary targets of 3-Allylbenzaldehyde are the cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell against oxidative damage. By targeting these enzymes, 3-Allylbenzaldehyde disrupts the cellular antioxidation system, leading to an increase in oxidative stress within the fungal cell .
Mode of Action
3-Allylbenzaldehyde interacts with its targets by disrupting the cellular antioxidation system of fungi . This disruption is achieved through the oxidation of reactive aldehydes to their corresponding carboxylic acids . The increase in oxidative stress within the fungal cell leads to a destabilization of cellular redox homeostasis, inhibiting microbial growth .
Biochemical Pathways
It is known that the compound disrupts the cellular antioxidation system, which is crucial for maintaining cellular redox homeostasis . This disruption could potentially affect various biochemical pathways within the cell, leading to an increase in oxidative stress and subsequent inhibition of microbial growth .
Pharmacokinetics
Like other benzaldehydes, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The impact of these properties on the bioavailability of 3-Allylbenzaldehyde is currently unknown and would require further investigation.
Result of Action
The molecular and cellular effects of 3-Allylbenzaldehyde’s action primarily involve the disruption of cellular antioxidation systems in fungi . This disruption leads to an increase in oxidative stress within the cell, destabilizing cellular redox homeostasis and inhibiting microbial growth
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Allylbenzaldehyde . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Furthermore, the specific environment within the fungal cell, such as the redox state, can also influence the compound’s efficacy . Understanding these environmental influences is crucial for optimizing the use of 3-Allylbenzaldehyde as an antifungal agent.
属性
IUPAC Name |
3-prop-2-enylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-8H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEDNSFBFPTFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621639 | |
| Record name | 3-(Prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allylbenzaldehyde | |
CAS RN |
21156-91-2 | |
| Record name | 3-(Prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


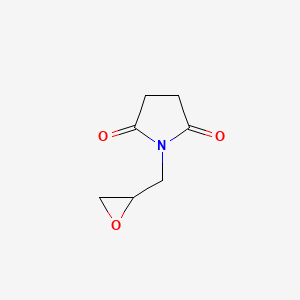
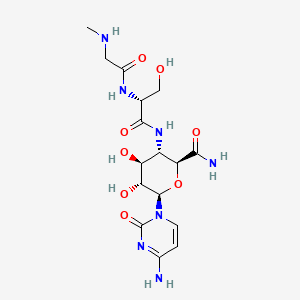
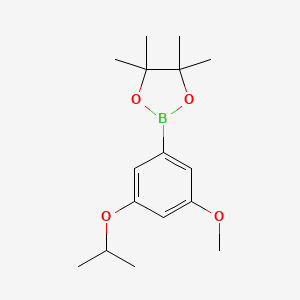

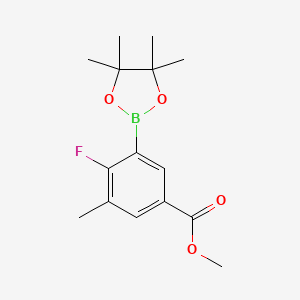

![[5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3049520.png)
